![molecular formula C22H22ClN3OS B2791942 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride CAS No. 1185245-47-9](/img/structure/B2791942.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

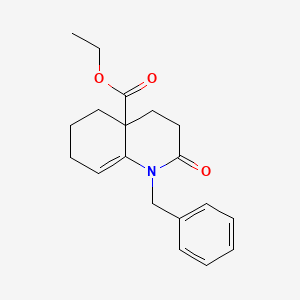

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride” is a chemical compound that belongs to the class of thiazolopyridine derivatives . It is a research chemical that has been used in the preparation of various other chemical compounds .

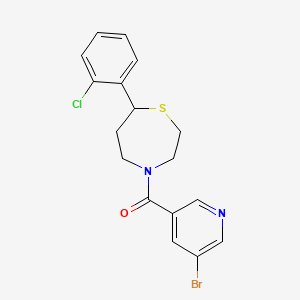

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The molecular formula of “N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride” varies depending on the specific derivative. For instance, one derivative has a molecular formula of C21H21Cl2N3OS2 , while another derivative has a molecular formula of C25H30ClN3O2S .Applications De Recherche Scientifique

Antimicrobial Activity

The thiazolo[5,4-c]pyridine scaffold has been investigated for its antimicrobial potential. Researchers have synthesized derivatives based on this core structure and evaluated their antibacterial and antifungal properties . These compounds could serve as lead candidates for developing novel antimicrobial agents.

Phosphoinositide 3-Kinase (PI3K) Inhibition

A series of novel thiazolo[5,4-b]pyridine derivatives, including (2E)-N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-phenylprop-2-enamide hydrochloride , have been designed and synthesized. These compounds were tested for their inhibitory activity against phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell signaling pathways . Notably, one representative compound (19a) exhibited extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM.

Lanthanide Sensitization

Thiazolo[5,4-b]pyridine derivatives have also been explored for their luminescent properties. The linker bpe (benzophenone ethynyl) was found to be an excellent sensitizer for lanthanide emission, enhancing their luminescence properties . This research could have implications in materials science and optoelectronics.

Antioxidant and Anti-Inflammatory Properties

Recent studies have identified thiazolo[4,5-b]pyridines with high antioxidant and anti-inflammatory activities . These compounds may hold promise as potential therapeutics for oxidative stress-related diseases and inflammation.

Neuraminidase Inhibition

While not directly related to the mentioned compound, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides have been synthesized and characterized. These compounds were evaluated for their neuraminidase inhibitory activity . Neuraminidase inhibitors are essential for managing influenza infections.

Drug Development and Optimization

Thiazolo[5,4-c]pyridine derivatives, due to their diverse pharmacological activities, are attractive candidates for drug development. Researchers continue to explore their potential in various therapeutic areas, including cancer, inflammation, and infectious diseases .

Propriétés

IUPAC Name |

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS.ClH/c26-21(12-11-17-7-3-1-4-8-17)24-22-23-19-13-14-25(16-20(19)27-22)15-18-9-5-2-6-10-18;/h1-12H,13-16H2,(H,23,24,26);1H/b12-11+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLBLKYHFQLJA-CALJPSDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2791860.png)

![2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2791861.png)

![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)

![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-pentylpropane-1-sulfonamide](/img/structure/B2791869.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2791873.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)